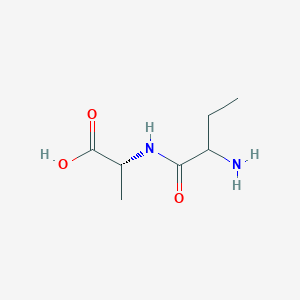
(2R)-2-(2-aminobutanamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-aminobutanamido)propanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-aminobutanamido)propanoic acid typically involves the coupling of an appropriate amine with a protected amino acid derivative. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific aminoacylase enzymes that can selectively hydrolyze the desired stereoisomer from a racemic mixture. This method is advantageous due to its high selectivity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-aminobutanamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2R)-2-(2-aminobutanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a chiral intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-(2-aminobutanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-aminobutanamido)propanoic acid: The enantiomer of the compound with different stereochemistry.
(2R)-2-(2-aminopentanamido)propanoic acid: A similar compound with an extended carbon chain.
(2R)-2-(2-aminobutanamido)butanoic acid: A compound with a different backbone structure.
Uniqueness
(2R)-2-(2-aminobutanamido)propanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it valuable in applications requiring high selectivity and specificity.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2R)-2-(2-aminobutanoylamino)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5?/m1/s1 |
InChI Key |
CXIYNQMIFYYQJC-CNZKWPKMSA-N |
Isomeric SMILES |
CCC(C(=O)N[C@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743061.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
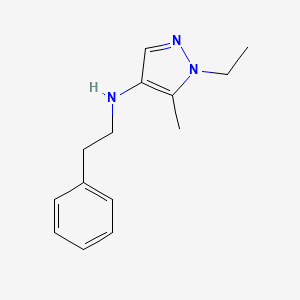
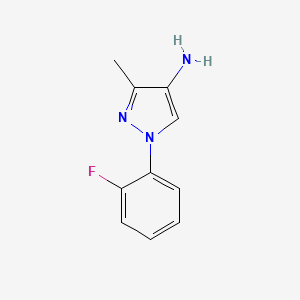
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)

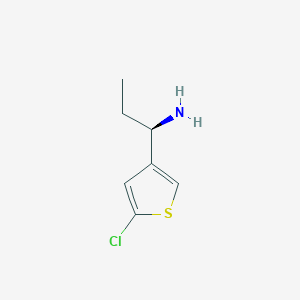
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743111.png)
![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743121.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743128.png)
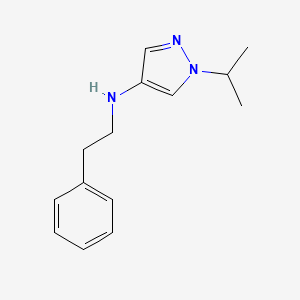
![2-amino-3-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11743132.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)
